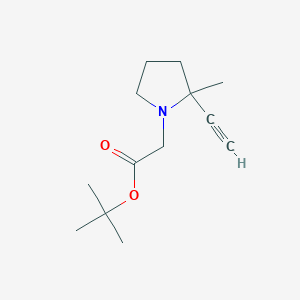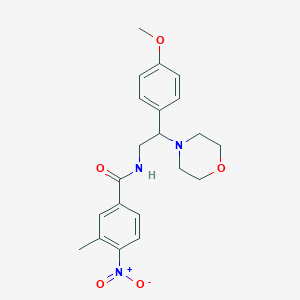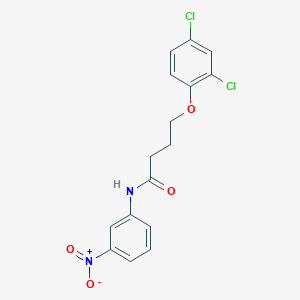![molecular formula C13H12BrNO3 B2510394 3-[5-(4-Bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid CAS No. 1016515-82-4](/img/structure/B2510394.png)
3-[5-(4-Bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[5-(4-Bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid” is a type of oxazole derivative . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .
Synthesis Analysis
Oxazole derivatives have been synthesized and screened for their various biological activities . The synthesis of new comb-shaped methacrylate oligomers, derived from a new key intermediate in the synthesis of heterocyclic liquid crystals, i.e., 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole, has been reported .Molecular Structure Analysis
The molecular structure of this compound includes a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . They have been used in the synthesis of new comb-shaped methacrylate oligomers .Physical And Chemical Properties Analysis
The compound is a white to light yellow or beige crystalline powder . Its molecular weight is 296.12 g/mol .Wissenschaftliche Forschungsanwendungen
Overview of Applications in Neurotransmission and Drug Development
The compound 3-[5-(4-Bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid plays a role in scientific research, particularly in the study of neurotransmission and drug development. Although the specific compound was not directly found in the reviewed literature, related structures and functional groups provide insights into its potential applications.
Neurotransmitter Receptors Research : Research into glutamate receptors, including NMDA (N-methyl-D-aspartate) receptors, is critical for understanding synaptic transmission in the central nervous system. Glutamate is the major excitatory neurotransmitter, and its receptors, including NMDA and AMPA receptors, are pivotal for fast and slow excitatory neurotransmission, respectively. The study of these receptors, including their biosynthetic pathways, transport after release from the endoplasmic reticulum, and function at the plasma membrane, is essential for unraveling the molecular mechanisms of synaptic function and dysfunction in psychiatric and neurological diseases (Horak et al., 2014).
Synthesis for Drug Development : The synthesis of compounds with specific functional groups, such as bromophenyl, is crucial for the development of pharmaceuticals. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, showcases the importance of efficient synthetic pathways in drug development. Developing practical and scalable synthetic methods can enhance the production of pharmaceutical compounds, highlighting the relevance of chemical synthesis research in medicinal chemistry (Qiu et al., 2009).
Herbicide Interaction with Soil : Understanding the sorption of herbicides, such as phenoxy herbicides, to soil and organic matter is vital for assessing environmental impact and for the development of more sustainable agricultural practices. Research in this area focuses on how these compounds interact with different soil components, which is crucial for managing their use and mitigating environmental risks (Werner et al., 2012).
Material Science Applications : In material science, research into the scintillation properties of polymers, such as those based on polymethyl methacrylate with various luminescent dyes, can lead to advancements in radiation detection technologies. These studies explore how different compounds and their derivatives can be used to enhance the characteristics of scintillators, which are critical for a wide range of applications from medical imaging to environmental monitoring (Salimgareeva & Kolesov, 2005).
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities , suggesting that this compound may affect multiple biochemical pathways and their downstream effects.
Result of Action
Similar compounds have been found to exhibit a variety of biological activities , suggesting that this compound may have diverse molecular and cellular effects.
Action Environment
Safety data sheets recommend using this compound only outdoors or in a well-ventilated area , suggesting that environmental conditions may influence its action.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-[5-(4-Bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission. Additionally, the compound may interact with other proteins involved in oxidative stress responses, such as those producing reactive oxygen species .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells, leading to the production of reactive oxygen species and subsequent cellular damage . This oxidative stress can affect different cellular components, including lipids, proteins, and DNA, ultimately impacting cell viability and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active site of acetylcholinesterase, inhibiting its activity and altering neurotransmission . Additionally, the compound may participate in free radical reactions, contributing to oxidative stress and cellular damage . These molecular interactions highlight the compound’s potential as a modulator of enzyme activity and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound can induce acute toxicity, skin irritation, and eye irritation . Over time, these effects may be exacerbated or mitigated depending on the compound’s stability and degradation products.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including respiratory irritation and organ toxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in research and potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound may undergo oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that can be excreted . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported across cell membranes or bind to specific proteins that facilitate its localization and accumulation in certain tissues . Understanding these transport and distribution mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. These localization patterns are critical for understanding the compound’s mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-[5-(4-bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-8-13(9-2-4-10(14)5-3-9)18-11(15-8)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBXMUPUHCYZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CCC(=O)O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2510313.png)

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2510317.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2510320.png)
![[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine dihydrochloride](/img/structure/B2510321.png)


![3-[(3,4,5-trimethoxybenzoyl)amino]propanoic Acid](/img/structure/B2510325.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2510328.png)

![Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid](/img/structure/B2510333.png)